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Compound of Interest

Compound Name: n-nitro-1h-imidazol-2-amine

CAS No.: 123342-91-6

Cat. No.: B052899

Get Quote

-Nitration Protocols and Stability Management

Executive Summary & Chemical Context
-nitro-1

-imidazol-2-amine (CAS: 123342-91-6) represents a class of "nitramino" heterocycles where
the nitro group is bonded to the exocyclic amine nitrogen rather than the ring carbon. This
distinction is chemically significant:

Energetic Profile: The

-NO

bond is less stable than the

-NO

bond, contributing to higher enthalpy of formation (

) and increased sensitivity.

Synthetic Challenge: The synthesis is a competition between kinetic
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-nitration and thermodynamic rearrangement to the more stable 2-amino-4-nitroimidazole (

-nitration).

This guide outlines the Low-Temperature Acetyl Nitrate Pathway, the industry-standard method

for isolating the kinetic

-nitro product before rearrangement occurs.

Reaction Mechanism & Pathway Logic[1]
The synthesis relies on the electrophilic attack of the nitronium ion (

) on the exocyclic amine. The choice of nitrating agent and temperature is the sole determinant
of selectivity.

Pathway Diagram
The following directed graph illustrates the bifurcation between the desired

-nitration and the unwanted rearrangement.
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Figure 1: Reaction pathway showing the kinetic control required to isolate the N-nitro species.

Experimental Protocol: Low-Temperature Nitration
This protocol uses acetyl nitrate generated in situ. This method is preferred over mixed acid (H

SO

/HNO
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) for

-nitration because it provides a milder nitrating environment that minimizes ring oxidation and
rearrangement.

Reagents & Equipment
Reagent Purity/Grade Role

2-Aminoimidazole Sulfate >98% Precursor substrate

Nitric Acid (HNO

)
Fuming (98-100%) Nitronium source

Acetic Anhydride (Ac

O)
ACS Reagent

Dehydrating agent / Acetyl

nitrate precursor

Acetic Acid (Glacial) ACS Reagent Solvent

Ammonium Hydroxide 25% aq.[1][2][3] pH adjustment (optional)

Step-by-Step Methodology
Phase 1: Generation of Acetyl Nitrate (Active Species)

Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic

stirrer. Place the flask in a salt-ice bath to maintain a temperature of -5°C to 0°C.

Solvent Charge: Add Glacial Acetic Acid (solvent volume: 5 mL per gram of substrate) and

Acetic Anhydride (1.5 eq).

Acid Addition: Dropwise add Fuming Nitric Acid (1.1 eq) to the anhydride solution.

Critical: The temperature must not exceed 5°C during addition. The formation of acetyl

nitrate is exothermic and potentially runaway if uncontrolled.

Phase 2: Substrate Addition & Nitration
Substrate Introduction: Slowly add 2-Aminoimidazole Sulfate (solid) in small portions to the

stirring acetyl nitrate solution.
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Reaction: Stir the mixture at 0°C for 45–60 minutes.

Monitoring: The solution should remain clear to pale yellow. Darkening indicates oxidation

or rearrangement.

Phase 3: Quenching & Isolation
Quench: Pour the reaction mixture rapidly onto crushed ice (5x reaction volume).

Precipitation: The

-nitro-1

-imidazol-2-amine should precipitate as a white to off-white solid.

Note: If no precipitate forms immediately, carefully adjust pH to 4–5 using Ammonium

Hydroxide, keeping the solution cold (<10°C).

Filtration: Filter the solid immediately using a sintered glass funnel.

Washing: Wash the cake with ice-cold water (2x) followed by cold diethyl ether (to remove

acetic acid traces).

Drying: Vacuum dry at room temperature. Do not heat, as this induces rearrangement to the

4-nitro isomer.

Analytical Validation & Data
To confirm the synthesis of the

-nitro species versus the

-nitro isomer, compare the following spectroscopic markers.
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Feature
N-Nitro-1H-imidazol-2-
amine (Target)

2-Amino-4-nitroimidazole
(Byproduct)

IR Spectrum

Strong N-NO

asymmetric stretch at ~1580–

1620 cm

.

Strong C-NO

bands at ~1530 cm

and 1350 cm

.

H NMR

Ring protons appear as a

doublet/singlet pair (if

asymmetric) or equivalent (if

rapid tautomerism). Downfield

shift due to N-NO

.

Distinct singlet for the C-5

proton (C-4 is substituted).

Melting Point
Lower (often dec. >180°C,

varies by purity).
Higher (>230°C).

Stability
Hydrolyzes in boiling water;

rearranges in hot acid.

Stable in boiling water and hot

acid.

Safety & Handling (E-E-A-T)
Energetic Hazard: As a nitramine, this compound possesses explosive properties. While less

sensitive than RDX or HMX, it should be handled with ESD (Electrostatic Discharge)

precautions.

Rearrangement Risk: Inadvertent heating of the reaction mixture above 20°C during the acid

phase can lead to a "fume-off" or rapid decomposition.

Acid Handling: Fuming nitric acid is a potent oxidizer. Use compatible gloves (Butyl rubber)

and a full face shield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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